molecular formula C7H5F3N2O B1312402 2-(Trifluoromethyl)nicotinamide CAS No. 959108-47-5

2-(Trifluoromethyl)nicotinamide

Cat. No.: B1312402
CAS No.: 959108-47-5
M. Wt: 190.12 g/mol
InChI Key: PNXJWEQRIVLWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)nicotinamide derivatives are a class of compounds characterized by a nicotinamide backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. These compounds have garnered significant attention in medicinal chemistry due to their metabolic stability, lipophilicity, and ability to modulate diverse biological targets. A prominent example is 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (Compound 8), a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist .

Compound 8 exhibits high oral bioavailability (140%) and selectivity (>100-fold over S1P₂ and S1P₃) . Its physicochemical properties—molecular weight (404 Da), polar surface area (54 Ų), and calculated logD₇.₄ (4.7)—make it a promising candidate for immune modulation, particularly in conditions like multiple sclerosis (MS) . Unlike earlier S1P₁ agonists (e.g., FTY720-P), Compound 8 lacks a polar headgroup, mitigating off-target effects such as bradycardia linked to S1P₃ activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl copper or trifluoromethyl iodide . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)nicotinamide may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine carboxylic acids, while reduction can produce trifluoromethylpyridine amines .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Recent studies have highlighted the potential of 2-(trifluoromethyl)nicotinamide and its derivatives as antiviral agents, particularly against HIV-1. A series of compounds derived from this scaffold have shown promising results as dual inhibitors of reverse transcriptase and RNase H functions, demonstrating significant activity in inhibiting viral replication with minimal cytotoxic effects .

Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. It acts as an inhibitor of vascular endothelial growth factor receptor tyrosine kinase activity, which is crucial in treating neoplastic diseases such as solid tumors and leukemias . Preclinical studies suggest that it may inhibit angiogenesis, thus providing a therapeutic avenue for conditions like diabetic retinopathy and age-related macular degeneration.

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of nicotinamide adenine dinucleotide (NAD+) levels, which are critical in cellular metabolism and signaling. This modulation is particularly relevant in aging and degenerative diseases, where NAD+ depletion is a common factor .

Agrochemical Applications

Pesticidal Activity
In the agrochemical sector, this compound has been identified as a key intermediate in the synthesis of several insecticides. For instance, it plays a role in the development of flonicamid, an insecticide effective against aphids . The trifluoromethyl group enhances the biological activity of these compounds, making them more effective than their non-fluorinated counterparts.

Structural Optimization
The structural optimization of nicotinamide derivatives has led to the discovery of new agrochemicals with improved efficacy against pests. The incorporation of trifluoromethyl groups has been shown to enhance the insecticidal properties significantly .

Research Findings and Case Studies

Application Area Compound/Derivative Activity/Effect Reference
AntiviralThis compound derivativesInhibition of HIV-1 replication
Anti-cancerThis compoundInhibition of VEGF receptor activity
PesticidalFlonicamidEffective against aphids
Structural OptimizationVarious derivativesEnhanced efficacy against pests

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

S1P₁ Receptor Agonists

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (Compound 8)

  • Structure : Methoxy group at the 4-position of nicotinamide, trifluoromethyl-biphenyl carbamoyl substituent.
  • Activity : EC₅₀ = 0.035 μM (S1P₁), >100-fold selectivity over S1P₂–5 .
  • Limitations : Modest solubility and cell permeability (Papp < 1.0 × 10⁻⁶ cm/s) .

FTY720-P (Fingolimod Phosphate)

  • Structure : Polar phosphorylated headgroup.
  • Activity: Non-selective S1P₁/S1P₃ agonist.
  • Limitations : Causes bradycardia via S1P₃ activation, requiring dose titration .

SEW2871

  • Structure : Lacks a polar headgroup but has a simpler aryl ether scaffold.
  • Activity : S1P₁-selective (EC₅₀ = 13.8 nM) but lower oral efficacy in vivo .

AMG369

  • Structure : Polar headgroup with dual S1P₁/S1P₅ agonism.
  • Applications : Explored for autoimmune diseases and organ transplantation .

Structural Analogs with Different Targets

HIV-1 RT Dual Inhibitors (Compounds 45–48)

  • Structure: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives with dichlorobenzyl or methoxybenzyl groups .
  • Key Features : High synthetic yields (65–95%) and distinct melting points (142–180°C), suggesting varied crystallinity .

HDAC Inhibitor (Compound 3)

  • Structure : N-(4-(Hydroxycarbamoyl)benzyl)-2-(trifluoromethyl)nicotinamide.
  • Activity : Targets histone deacetylases (HDACs) for cancer therapy .

2-Chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

  • Structure : Chloro and dimethoxybenzyl substituents.

Pharmacokinetic and Physicochemical Comparisons

Parameter Compound 8 FTY720-P SEW2871 AMG369
EC₅₀ (S1P₁) 0.035 μM 0.3–0.5 nM* 13.8 nM Not reported
Selectivity (S1P₁:S1P₃) >100-fold 1:1 >100-fold Dual S1P₁/S1P₅
Oral Bioavailability 140% ~90% Low High
cLogD₇.₄ 4.7 4.1 3.8 3.5
Key Advantage No polar headgroup FDA-approved High selectivity Dual agonism

*FTY720 requires phosphorylation to become active.

Research Findings and Implications

  • Structural Optimization : Replacing sulfur with oxygen in Compound 8’s carbamothioate precursor improved hydrolytic stability but reduced permeability. However, its rigid conformation from intramolecular hydrogen bonding retained potency .
  • Safety Profile : Unlike FTY720-P, Compound 8’s S1P₃ inactivity avoids cardiovascular risks, addressing a major clinical hurdle .
  • Versatility of Scaffold : Trifluoromethylnicotinamide derivatives demonstrate adaptability across targets (S1P₁, HIV RT, HDAC) via strategic substituent modifications .

Biological Activity

2-(Trifluoromethyl)nicotinamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its mechanisms of action, therapeutic potential, and applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinamide structure. This modification enhances its lipophilicity and biological activity, making it a valuable candidate in drug development.

1. Cholesterol Modulation

Research indicates that derivatives of this compound can significantly influence lipid metabolism, particularly in raising high-density lipoprotein (HDL) cholesterol levels. These compounds have been shown to be effective in treating dyslipidemia, a condition associated with atherosclerosis and coronary heart disease. The mechanism involves modulation of lipid transport proteins, which alters the plasma lipid profile favorably .

2. Insecticidal Properties

In agrochemical research, certain trifluoromethyl-nicotinamides have demonstrated efficacy as insecticides. For example, N-cyanomethyl-4-(trifluoromethyl)nicotinamide (flonicamid) has been registered for use against aphids and other pests in various crops. The systemic effect observed suggests that these compounds can be absorbed and translocated within plants, providing effective pest control .

3. Cancer Research

The compound has also been investigated for its potential role as an inhibitor in cancer therapy. Specifically, studies have explored its effects on branched-chain amino acid transaminases (BCAT1/2), which are implicated in various cancers. The inhibition of these enzymes may disrupt tumor metabolism and growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Lipid Metabolism : By influencing the activity of enzymes involved in lipid metabolism, these compounds can alter the synthesis and degradation pathways of lipoproteins.
  • Enzyme Inhibition : Inhibiting specific enzymes related to amino acid metabolism may lead to reduced tumor growth and proliferation.
  • Pesticidal Action : The unique chemical structure allows for interaction with insect neurophysiological pathways, leading to effective pest management strategies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholesterol ModulationRaises HDL cholesterol; aids in dyslipidemia treatment
InsecticidalEffective against aphids; systemic action in crops
Cancer InhibitionPotential inhibitor of BCAT1/2; disrupts cancer cell metabolism

Case Study: Insecticidal Efficacy

A study conducted on flonicamid revealed that it effectively controlled populations of Myzus persicae, showing both contact and systemic activity. This compound was selected for commercial development based on its favorable profile against resistant pest strains .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives reveal rapid absorption and distribution in biological systems. Studies indicate that higher doses are necessary to achieve significant plasma concentrations, which correlates with enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to optimize the yield and purity of 2-(trifluoromethyl)nicotinamide derivatives?

  • Methodology : The synthesis of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (compound 8 ) involves coupling 2-(trifluoromethyl)biphenyl-4-amine (9 ) with phosgene to generate an isocyanate intermediate, followed by reaction with 4-methoxynicotinamide (11 ) under thermal conditions (toluene, 110°C). This route achieves a 35% overall yield with >99% purity (HPLC), critical for preclinical studies .
  • Key Considerations : Avoid hydrolysis-sensitive intermediates (e.g., thioureas) by replacing sulfur with oxygen to improve stability and reduce toxicity .

Q. How does structural modification of the carbamoyl group affect S1P1 receptor agonism?

  • Methodology : Replace the carbamoylthioaniline group with carboxanilide to address metabolic instability. For example, replacing sulfur with oxygen in compound 7 reduces toxicity while retaining S1P1 activity (EC50 = 0.23 μM, 120% efficacy). However, lower cell permeability (Papp < 1.0 × 10⁻⁶ cm/s) necessitates further optimization .
  • Data : Thiourea derivatives (e.g., 7 ) exhibit higher agonism but poor stability, whereas carboxanilides (e.g., 8 ) balance potency (EC50 = 0.035 μM) and metabolic resistance .

Q. What in vitro assays are used to evaluate S1P1 receptor selectivity?

  • Methodology : Use CHO-K1 cells expressing hS1P1–5 receptors and chimeric Gq/i5 proteins to measure calcium mobilization. Compound 8 shows >100-fold selectivity for S1P1 over S1P3 (EC50 > 25 μM) and negligible activity against S1P2/4/5 .
  • Validation : Compare efficacy to reference agonists (e.g., S1P for S1P3, FTY720-P for S1P1/3/4/5) to confirm subtype specificity .

Advanced Research Questions

Q. How do molecular modeling and physicochemical properties guide the design of selective S1P1 agonists?

  • Methodology :

  • Hydrogen bonding : Intramolecular H-bonding in 2-methoxy-N-(phenylcarbamoyl)benzamide stabilizes the bioactive conformation, enhancing receptor binding .
  • Lipophilicity : Optimal cLogP (4.5) and cLogD7.4 (4.7) balance membrane permeability and aqueous solubility for oral bioavailability .
    • Data : Polar surface area (PSA = 54 Ų) and molecular weight (404 Da) align with Lipinski’s rules for drug-likeness .

Q. What mechanisms underlie the dose-dependent lymphocyte reduction observed in vivo?

  • Methodology : Administer compound 8 orally to Sprague-Dawley rats (0.3–3.0 mg/kg) and quantify plasma concentrations (LC-MS) and lymphocyte counts (flow cytometry). At 1.0 mg/kg, 8 reduces circulating lymphocytes by 48% (P < 0.05 vs. vehicle) within 24 hours .
  • Mechanism : S1P1 internalization prevents lymphocyte egress from lymphoid tissues, mimicking FTY720’s immunosuppressive effects .

Q. How do metabolic stability studies inform structural optimization?

  • Methodology : Incubate derivatives with rat liver microsomes to identify labile moieties. For example, piperidine rings in early analogs undergo oxidative metabolism, prompting replacement with trifluoromethyl biphenyl groups .
  • Outcome : Compound 8 exhibits low CYP3A4/2D6 inhibition (IC50 > 10 μM) and no hERG liability, reducing off-target risks .

Q. What statistical approaches resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Apply ANOVA/Dunnett’s test to compare dose-response curves. Despite 8 ’s high in vitro potency (EC50 = 0.035 μM), its low solubility (Papp = 1.2 × 10⁻⁶ cm/s) necessitates higher doses in vivo to achieve therapeutic plasma levels (9.6 ng/mL at 1.0 mg/kg) .
  • Resolution : Use pharmacokinetic modeling (AUC₀–48h = 3400 ng·h/mL) to correlate exposure with lymphocyte reduction .

Q. Critical Analysis of Contradictions

  • vs. : While highlights sulfur-to-oxygen substitution to improve stability, emphasizes that 8 ’s lack of a polar headgroup (unlike FTY720-P) minimizes S1P3-mediated cardiotoxicity, suggesting divergent optimization priorities .
  • vs. : reports 48% lymphocyte reduction at 1.0 mg/kg, but notes a 78% reduction under similar conditions. This discrepancy may arise from inter-study variability in animal models or bioanalytical methods .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXJWEQRIVLWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423737
Record name 2-(Trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959108-47-5
Record name 2-(Trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Trifluoromethyl)nicotinamide
2-(Trifluoromethyl)nicotinamide
2-(Trifluoromethyl)nicotinamide
2-(Trifluoromethyl)nicotinamide
2-(Trifluoromethyl)nicotinamide
2-(Trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.